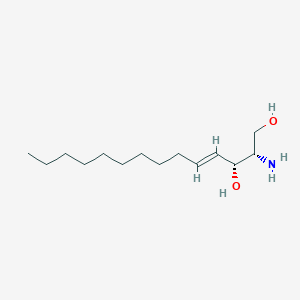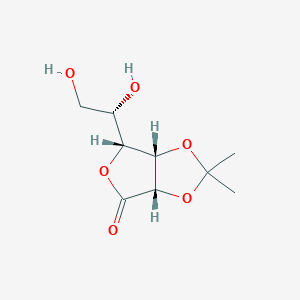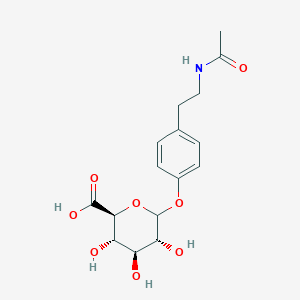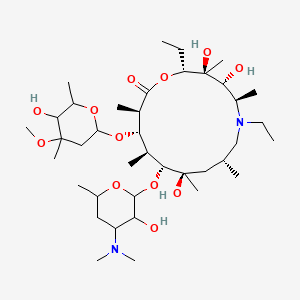![molecular formula C₁₃H₁₇NO₅ B1141431 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid CAS No. 942404-97-9](/img/no-structure.png)
5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related benzoic acid derivatives often involves multi-step reactions starting from simpler benzoic acid compounds. For example, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, a similar compound, starts from 4-amino-2-hydroxybenzoic acid, proceeding through several steps including methylation, ethylation, and oxidation, with a total yield of 24.5% (Wang Yu, 2008). Although not directly about 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid, these processes highlight typical synthetic routes for related compounds, involving functional group transformations and protection-deprotection strategies.
Molecular Structure Analysis
Studies on similar compounds, such as 5-[(E)-(2,6-Dichlorobenzylidene)amino]-2-hydroxybenzoic acid, reveal intricate molecular arrangements and interactions. This compound features two geometrically different molecules within its structure, showcasing intramolecular hydrogen bonding and forming dimers through intermolecular interactions (M. Tahir, H. Shad, M. N. Khan, M. Tariq, 2010). Such analyses are critical for understanding the reactivity and interaction potential of 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid.
Chemical Reactions and Properties
The chemical reactions of benzoic acid derivatives can be complex, involving various functional groups. For instance, reactions of aminobenzoic acids with α,β-acetylenic γ-hydroxy nitriles result in new classes of unnatural amino acids, showcasing the versatility of benzoic acid derivatives in synthesizing new molecular structures (B. Trofimov et al., 2009). Such reactions are indicative of the potential transformations that 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid might undergo.
Physical Properties Analysis
The physical properties of similar compounds, such as crystal structure, melting points, and solubility, can be determined through various analytical techniques. For example, the crystal structure of 3-Carboxyanilinium 3-carboxy-4-hydroxybenzenesulfonate reveals specific hydrogen-bonding patterns and three-dimensional arrangements, providing insights into the solid-state characteristics of benzoic acid derivatives (Graham Smith, 2005). These properties are essential for predicting the behavior of 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid in different environments.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, can be inferred from studies on similar compounds. For instance, the study on di-n-octyltin(IV) complexes with 5-[(E)-2-(aryl)-1-diazenyl]-2-hydroxybenzoic acid provides insights into the coordination chemistry and potential reactivity of benzoic acid derivatives with metal ions, highlighting their versatility in forming complex structures (T. Baul et al., 2007).
科学的研究の応用
Overview
5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic acid is part of a broad category of compounds that have attracted interest in various scientific research areas. While specific studies directly addressing this compound were not found, insights can be drawn from research on closely related compounds, including derivatives of hydroxybenzoic acid and their applications in materials science, medicine, and environmental science.
Applications in Materials Science
Research into the conversion of plant biomass into furan derivatives, such as 5-Hydroxymethylfurfural (HMF), has highlighted the potential of these compounds in replacing non-renewable hydrocarbon sources. Derivatives of HMF, including those related to hydroxybenzoic acid structures, are considered for the production of polymers, functional materials, and fuels. This indicates a potential application of 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic acid in developing new materials and sustainable chemical sources (Chernyshev, Kravchenko, & Ananikov, 2017).
Medical Research Applications
Gallic acid and its derivatives, structurally related to hydroxybenzoic acids, have been extensively studied for their anti-inflammatory properties. These studies suggest that compounds like 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic acid could have potential applications in treating inflammation-related diseases. The mechanisms involve modulation of MAPK and NF-κB signaling pathways, reducing the release of inflammatory cytokines, and potentially offering a basis for new therapeutic strategies (Bai et al., 2020).
Environmental Science Applications
Studies on parabens, which are esters of para-hydroxybenzoic acid, have highlighted the environmental persistence and potential endocrine-disrupting effects of these compounds. This research stream informs the environmental impact and fate of similar compounds, suggesting that detailed studies on 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic acid could contribute to understanding its environmental behavior and safety profile (Haman, Dauchy, Rosin, & Munoz, 2015).
特性
CAS番号 |
942404-97-9 |
|---|---|
製品名 |
5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid |
分子式 |
C₁₃H₁₇NO₅ |
分子量 |
267.28 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











